molecular formula C16H17NO4 B3170464 n-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide CAS No. 943518-63-6

n-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide

Cat. No.: B3170464
CAS No.: 943518-63-6
M. Wt: 287.31 g/mol
InChI Key: PHBYSUZNPFHIIS-UHFFFAOYSA-N
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Description

“N-(4-hydroxybenzyl)-3,4-dimethoxy benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of benzamides typically includes a benzene ring attached to an amide group . The “N-(4-hydroxybenzyl)” part of the name suggests a hydroxybenzyl group attached to the nitrogen of the amide, and “3,4-dimethoxy” indicates two methoxy groups (-OCH3) on the 3rd and 4th positions of the benzene ring .

Scientific Research Applications

  • Nano-Structured Material Synthesis :

    • N,N-bis(2-hydroxybenzyl)alkylamines, related to the compound of interest, have been used in the synthesis of nano-structured ceria (CeO2) via thermal decomposition of Ce(III)-benzoxazine dimer complexes. These materials show potential for various technological applications due to their unique physical and chemical properties (Veranitisagul et al., 2011).
  • Pharmaceutical Synthesis :

    • Compounds similar to N-(4-hydroxybenzyl)-3,4-dimethoxy benzamide have been synthesized for use in medicinal chemistry. For instance, N-(3′,5′-dimethyl- 4′-hydroxybenzyl)-N-tosyl-3,4-dimethoxybenzyl amine, a closely related compound, is a key intermediate in the synthesis of isoindolines, which are significant in pharmaceutical research (Raju et al., 2007).
  • Antimicrobial Research :

    • Research on N-(4-hydroxybenzyl)amide derivatives, which include compounds similar to N-(4-hydroxybenzyl)-3,4-dimethoxy benzamide, has shown that certain structural features can enhance antimicrobial activity. These studies help in the development of new antibacterial and antifungal agents (Montes et al., 2016).
  • Antioxidant Research :

    • Analogues of N-(4-hydroxybenzyl)-3,4-dimethoxy benzamide have been investigated for their antioxidant properties. For example, studies on compounds like N-(4-hydroxy-3-methoxybenzyl)acetamide and N-(4-hydroxy-3-methoxybenzyl)benzamide have evaluated their ability to act as antioxidants, contributing to the understanding of their potential therapeutic applications (Yancheva et al., 2020).
  • Material Chemistry :

    • The compound and its related analogues have been studied for their role in the chemistry of materials like novolac resins. These studies contribute to the understanding of reactions and properties of materials used in various industrial applications (Zhang et al., 1998).
  • Neuroprotective Research :

    • Research on derivatives of N-(4-hydroxybenzyl)-3,4-dimethoxy benzamide, like oxyresveratrol imine derivatives, has shown potential neuroprotective effects against oxidative stress in neuronal cells. This is significant for the development of treatments for neurodegenerative diseases (Hur et al., 2013).

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. Benzamides can be harmful if swallowed or absorbed through the skin .

Future Directions

Benzamides have been identified as a priority area of research in the pharmaceutical industry . They are found in many drug molecules and have a wide range of uses in various industries . Therefore, new synthetic methods and applications for benzamides, including “N-(4-hydroxybenzyl)-3,4-dimethoxy benzamide”, could be a focus of future research.

Properties

IUPAC Name

N-[(4-hydroxyphenyl)methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-20-14-8-5-12(9-15(14)21-2)16(19)17-10-11-3-6-13(18)7-4-11/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBYSUZNPFHIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943518-63-6
Record name N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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